Cas no 1849320-89-3 (1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro-)

1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro-, is a heterocyclic organic compound featuring a benzimidazole core with an ethyl substituent at the 1-position and a tetrahydro modification of the fused benzene ring. This structure imparts enhanced stability and solubility compared to unsubstituted benzimidazole derivatives. The amine group at the 2-position offers reactivity for further functionalization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its partially saturated ring system may contribute to improved bioavailability and reduced steric hindrance in molecular interactions. The compound is particularly valuable in medicinal chemistry for developing biologically active molecules, including kinase inhibitors and antimicrobial agents, due to its balanced lipophilicity and hydrogen-bonding capacity.
1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro- structure
1849320-89-3 structure
Product Name:1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro-
CAS No:1849320-89-3
MF:C9H15N3
MW:165.235501527786
CID:5182124
PubChem ID:130660172
Update Time:2025-05-20

1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro-
    • Inchi: 1S/C9H15N3/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h2-6H2,1H3,(H2,10,11)
    • InChI Key: QYNHTEBACFFSLM-UHFFFAOYSA-N
    • SMILES: C1(N)N(CC)C2CCCCC=2N=1

1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro- Pricemore >>

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Additional information on 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro-

Introduction to 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro (CAS No. 1849320-89-3)

The compound 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro (CAS No. 1849320-89-3) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural framework, featuring a benzimidazole core with an ethyl substituent and a tetrahydropyridine moiety, positions it as a versatile scaffold for the development of novel bioactive agents. This introduction delves into the chemical properties, synthetic pathways, and emerging applications of this compound, highlighting its potential in addressing contemporary challenges in drug discovery.

The benzimidazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from benzimidazole have been extensively studied for their roles in antimicrobial, antiviral, anticancer, and anti-inflammatory applications. The presence of an amine group at the 2-position and an ethyl substituent at the 1-position in 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro introduces additional functional handles that can be exploited for further derivatization. The tetrahydropyridine ring enhances the compound's solubility and metabolic stability, making it an attractive candidate for oral administration.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid identification of promising candidates like 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro. High-throughput screening (HTS) and virtual screening techniques have been employed to evaluate its binding affinity to various biological targets. Studies indicate that this compound exhibits inhibitory activity against several enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases. The amine group at the 2-position serves as a hydrogen bond acceptor or donor depending on the target protein's active site architecture.

The synthesis of 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. One common approach begins with the condensation of ethyl acetoacetate with guanidine hydrochloride to form ethyl 4-(2-aminoethylidene)-1H-benzimidazole-5-carboxylate. Subsequent reduction of the carboxylic ester group yields the corresponding acid intermediate, which is then reduced to afford the tetrahydropyridine derivative. This synthetic route underscores the importance of transition metal-catalyzed reactions and asymmetric synthesis in constructing complex molecular architectures efficiently.

In vitro studies have demonstrated that 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro exhibits notable pharmacological effects when tested against relevant disease models. For instance, research has shown its potential as a kinase inhibitor by interfering with tyrosine phosphorylation pathways involved in cancer progression. Additionally, preclinical trials have explored its efficacy in modulating neurotransmitter release in animal models of Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a particularly intriguing candidate for central nervous system (CNS) drug development.

The structural versatility of 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro allows for further functionalization to optimize its pharmacokinetic properties and target specificity. By introducing additional substituents at strategic positions within the molecule—such as halogens or nitrogen-containing groups—chemists can fine-tune its interactions with biological targets while minimizing off-target effects. This modular approach to drug design aligns with current trends toward personalized medicine and precision therapeutics.

The growing body of evidence supporting the therapeutic potential of benzimidazole derivatives has spurred interest from both academic researchers and pharmaceutical companies. Collaborative efforts between academic institutions and industry partners are accelerating the discovery pipeline by leveraging cutting-edge technologies like CRISPR-Cas9 gene editing to validate novel drug candidates rapidly. 1H-Benzimidazol-2-amine, 1-ethyl-4,5,6,7-tetrahydro, with its promising profile as a scaffold for bioactive molecules.

Future directions in research may focus on exploring synthetic strategies that enhance scalability and sustainability while maintaining high yields and purity standards. Green chemistry principles are increasingly being integrated into drug development processes to minimize environmental impact without compromising efficacy or safety profiles. Innovations such as flow chemistry could streamline production workflows for complex molecules like 1H-Benzimidazol-2-am ine , 1 - ethyl -4 ,5 ,6 ,7 - tetrahydro, enabling faster iteration cycles during discovery phases.

Regulatory considerations also play a critical role in advancing compounds through clinical trials toward market approval as new therapies or adjunct treatments where appropriate . Regulatory agencies worldwide continue refining guidelines around novel drug submissions based on evolving scientific understanding while balancing public health needs effectively . The journey from benchtop synthesis to approved medication involves rigorous testing across multiple stages including toxicology assessments , formulation development , manufacturing validation , post-marketing surveillance , etc . Each step demands meticulous attention from multidisciplinary teams comprising chemists , biologists , clinicians , regulatory experts , pharmacovigilance specialists working together harmoniously toward shared goals .

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